molecular formula C7H9BrN2 B1524410 1-(5-Bromopyridin-2-yl)ethanamine CAS No. 871723-90-9

1-(5-Bromopyridin-2-yl)ethanamine

Cat. No.: B1524410
CAS No.: 871723-90-9
M. Wt: 201.06 g/mol
InChI Key: VKVGAVMRFMGWMB-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-2-yl)ethanamine is a useful research compound. Its molecular formula is C7H9BrN2 and its molecular weight is 201.06 g/mol. The purity is usually 95%.
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Biological Activity

1-(5-Bromopyridin-2-yl)ethanamine, a compound characterized by its unique brominated pyridine structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview of its properties, mechanisms of action, and applications.

Chemical Structure and Properties

This compound has the molecular formula C7H8BrNC_7H_8BrN and a molar mass of approximately 202.05 g/mol. The presence of a bromine atom on the pyridine ring significantly influences its chemical reactivity and biological interactions. The compound is often utilized as a building block in the synthesis of more complex molecules in drug discovery.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, including:

  • Antimicrobial Activity : The compound has been shown to possess antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Anticancer Potential : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, although specific mechanisms remain to be fully elucidated.
  • Receptor Interaction : Interaction studies indicate that this compound may bind to various biological receptors, which could underpin its therapeutic effects.

While specific mechanisms of action for this compound are not thoroughly documented, its structural characteristics suggest several possible pathways:

  • DNA Binding : Similar compounds have demonstrated the ability to bind DNA, leading to cytotoxic effects in cancer cells. This suggests that this compound could exhibit similar properties .
  • Enzymatic Inhibition : The compound may act as an inhibitor for certain enzymes involved in cellular processes, contributing to its anticancer and antimicrobial activities.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Properties
1-(4-Bromopyridin-2-YL)ethanamineBrominated pyridine derivativePotential antidepressant activity
1-(5-Chloropyridin-2-YL)ethanamineChlorinated pyridine derivativeAntimicrobial properties
1-(3-Pyridinyl)ethanamineUnsubstituted pyridineBroad-spectrum biological activity

The unique bromination pattern in this compound enhances its reactivity and biological activity compared to other derivatives.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into potential applications for this compound:

  • Anticancer Studies : Research on similar pyridine derivatives has shown promising results against various cancer cell lines. For instance, complexes involving pyridine derivatives were found to inhibit MCF-7 (human breast adenocarcinoma) cell growth through DNA binding mechanisms .
  • Antimicrobial Efficacy : A study highlighted the antimicrobial potential of brominated pyridine derivatives against multiple bacterial strains, suggesting that this compound could be developed into an effective antimicrobial agent.
  • Receptor Binding Studies : Investigations into receptor interactions have indicated that this compound might engage with neurotransmitter receptors, potentially leading to applications in neuropharmacology.

Properties

IUPAC Name

1-(5-bromopyridin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-5(9)7-3-2-6(8)4-10-7/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVGAVMRFMGWMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679975
Record name 1-(5-Bromopyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871723-90-9
Record name 1-(5-Bromopyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 5-bromo-pyridine-2-carbonitrile (1 g, 5.46 mmol) in dry THF (10 mL) was added dropwise MeMgBr (2.03 mL, 6.09 mmol, 3M in THF) at −20° C. under N2 atmosphere. After the addition, the reaction mixture was stirred at room temperature for 30 mins. The suspension was then treated with methanol (20 mL) and NaBH4 (0.4 g, 13.3 mmol). The reaction was stirred at room temperature for 10 hrs and then poured into H2O (10 mL) and aqueous NaOH (2M, 10 mL), extracted with EtOAc (50 mL×2). The combined organic layers were washed with brine (50 mL×3), dried over Na2SO4 and concentrated in vacuum. The residue was purified by a silica gel column chromatography (petroleum:EtOAc 3:1) to give 1-(5-bromo-pyridin-2-yl)-ethylamine (0.65 g, 59%) as a yellow liquid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.03 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.4 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.